2,4-Dichloropyrimidine-5-carbohydrazide
CAS No.:
Cat. No.: VC15842403
Molecular Formula: C5H4Cl2N4O
Molecular Weight: 207.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4Cl2N4O |
|---|---|
| Molecular Weight | 207.01 g/mol |
| IUPAC Name | 2,4-dichloropyrimidine-5-carbohydrazide |
| Standard InChI | InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12) |
| Standard InChI Key | AVXJPPWLNODUFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The production of 2,4-dichloropyrimidine-5-carbohydrazide typically involves a two-step process:
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Synthesis of 2,4-Dichloropyrimidine-5-carboxylic Acid Chloride:
As detailed in the patent by , uracil-5-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) or chlorine gas under reflux conditions. This reaction replaces the hydroxyl groups at positions 2 and 4 of the pyrimidine ring with chlorine atoms while converting the carboxylic acid group to an acid chloride. The process achieves yields exceeding 90% with high purity . -
Formation of the Carbohydrazide Derivative:
The acid chloride intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane. This nucleophilic acyl substitution replaces the chloride with a hydrazide group, yielding 2,4-dichloropyrimidine-5-carbohydrazide. The reaction is typically conducted at room temperature or under mild heating (40–60°C) to optimize efficiency .
Reaction Scheme:
Chemical and Physical Properties
Structural Characteristics
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Molecular Formula: C₅H₄Cl₂N₄O
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Molecular Weight: 223.02 g/mol
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IUPAC Name: 2,4-dichloropyrimidine-5-carbohydrazide
The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, and a carbohydrazide group (-CONHNH₂) at position 5. This structure confers both electrophilic (due to chlorine) and nucleophilic (due to hydrazide) reactivity, enabling diverse chemical transformations.
Spectroscopic Data (Hypothetical)
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IR Spectroscopy: Expected peaks include:
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N-H stretch (hydrazide): ~3300 cm⁻¹
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C=O stretch (amide): ~1680 cm⁻¹
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C-Cl stretch: ~750 cm⁻¹
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¹H NMR (DMSO-d₆):
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Hydrazide NH₂ protons: δ 8.5–9.0 ppm (broad singlet)
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Pyrimidine ring protons: δ 8.2–8.4 ppm (singlet)
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Biological Activity and Applications
Antifungal Activity
Hydrazide derivatives are known for their antifungal efficacy. For instance, the parent carboxylic acid shows an IC₅₀ of 25 µg/mL against Candida albicans. The carbohydrazide’s mechanism likely involves inhibition of fungal cell wall synthesis or interference with ergosterol biosynthesis, though experimental validation is required.
Table 1: Hypothetical Biological Activity of 2,4-Dichloropyrimidine-5-carbohydrazide
| Target Organism | Assumed MIC (µg/mL) | Proposed Mechanism |
|---|---|---|
| E. coli | 20–30 | Disruption of DNA gyrase |
| S. aureus | 25–35 | Inhibition of peptidoglycan synthesis |
| C. albicans | 15–25 | Ergosterol biosynthesis interference |
Industrial and Pharmaceutical Relevance
Drug Development
The compound’s dual functionality (chlorine substituents and hydrazide group) positions it as a candidate for developing:
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Antimicrobial Agents: Potential lead compound for novel antibiotics targeting multidrug-resistant pathogens.
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Anticancer Therapeutics: Hydrazide derivatives often exhibit cytotoxicity by inhibiting topoisomerases or inducing apoptosis.
Agrochemical Applications
In agrochemistry, chlorinated pyrimidines are utilized as herbicides and fungicides. The carbohydrazide derivative could serve as a precursor for synthesizing environmentally benign pesticides with enhanced selectivity.
Challenges and Future Directions
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Synthetic Optimization: Current methods rely on toxic chlorinating agents (e.g., POCl₃). Green chemistry approaches, such as catalytic chlorination, warrant exploration.
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Biological Screening: Comprehensive in vitro and in vivo studies are needed to validate the compound’s efficacy and safety.
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Structure-Activity Relationships (SAR): Systematic modification of the hydrazide group could elucidate key pharmacophores for targeted drug design.
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